Home > Products > Screening Compounds P20043 > 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole - 434326-06-4

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

Catalog Number: EVT-447197
CAS Number: 434326-06-4
Molecular Formula: C11H9Cl2N3O2
Molecular Weight: 286.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-Benzyl-4-(chloromethyl)benzene” is a compound that has a structure somewhat similar to the one you’re asking about . It’s a benzyl compound with a chloromethyl group .


Synthesis Analysis

There are several methods for synthesizing piperidone derivatives, which are structurally similar to the compound you’re interested in . One method involves the O-propargylation of commercially available 4-hydroxy benzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, has been determined . These compounds often have a central, strictly planar 1,2,3-triazolyl ring flanked by C- and N-bound benzyl and 4-nitrobenzene substituents, respectively .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve crossed aldol reactions . These reactions are carried out by way of the corresponding boron bisenolate to stereoselectively furnish the desired products .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, have been analyzed . This compound has a molecular weight of 216.70 g/mol and a complexity of 164 .

Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate

  • Compound Description: This compound represents a fused ring system derived from the target compound, 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole. It is synthesized through a series of reactions involving hydrolysis, Knoevenagel condensation, reduction, and cyclization of the target compound. []
  • Relevance: This compound is structurally related to 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole as it shares the core imidazole ring with a benzyl substituent at the 1-position. The synthetic pathway highlights the potential for elaborating the dichloromethyl group in 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole to generate diverse heterocyclic structures. []

1-Benzyl-5-dichloromethyl-4-nitro-1H-imidazole

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. []
  • Relevance: This compound is structurally related to 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole as they are essentially the same compound. 1-Benzyl-5-dichloromethyl-4-nitro-1H-imidazole is a tautomer of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole, meaning they have the same molecular formula and can interconvert by the movement of a proton and an adjacent double bond. []

4-Nitroimidazole bearing a diethyl methylenemalonate group at the 4-position

  • Compound Description: This compound is another intermediate generated during the synthesis of Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. It arises from the Knoevenagel condensation of 1-Benzyl-5-dichloromethyl-4-nitro-1H-imidazole with diethyl malonate. []
  • Relevance: This compound demonstrates the feasibility of introducing a complex substituent at the 4-position of the 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole scaffold, showcasing the potential for further structural diversification. []
Overview

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the family of nitroimidazoles, which are characterized by their imidazole ring and nitro substituent. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties and its role as a building block in the synthesis of more complex heterocyclic compounds. The presence of both dichloromethyl and nitro groups enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.

Source and Classification

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole can be sourced from chemical suppliers and is categorized under organic compounds, specifically within the class of nitroimidazoles. Its molecular formula is C11H9Cl2N3O2C_{11}H_{9}Cl_{2}N_{3}O_{2}, and it is often used in both academic research and industrial applications due to its versatility in organic synthesis and potential therapeutic uses .

Synthesis Analysis

Methods

The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions: A prevalent approach involves the cyclization of a suitable precursor, such as a 1,2-diketone with ammonium acetate and a benzyl halide under acidic conditions. This method leads to the formation of an intermediate imidazole, which is subsequently functionalized to introduce the dichloromethyl and nitro groups.
  • Microwave-Assisted Synthesis: Industrial production may utilize solvent-free microwave-assisted synthesis or ionic liquids as reaction media to enhance efficiency and yield.

Technical Details

Optimized reaction conditions are crucial for achieving high yield and purity. Techniques such as catalytic methods using transition metals like copper or zinc facilitate the cyclization and functionalization steps.

Molecular Structure Analysis

Structure

The molecular structure of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole features an imidazole ring substituted at positions 4 and 5 with dichloromethyl and nitro groups, respectively. The benzyl group is attached at position 1.

Data

  • Molecular Formula: C11H9Cl2N3O2C_{11}H_{9}Cl_{2}N_{3}O_{2}
  • Canonical SMILES: C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)N+[O-] .
Chemical Reactions Analysis

Reactions

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole participates in various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cycloaddition: The imidazole ring can participate in cycloaddition reactions with dienophiles or dipolarophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
  • Substitution: Nucleophiles such as amines or thiols with bases like sodium hydroxide.
  • Cycloaddition: Dienophiles like maleic anhydride under thermal or catalytic conditions.
Mechanism of Action

The mechanism of action for 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves interactions with biological targets such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. Additionally, the benzyl and dichloromethyl groups enhance membrane permeability, facilitating intracellular target reach .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic solids, including:

  • Appearance: Usually presented as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Reactivity: Due to the presence of electrophilic centers (nitro and dichloromethyl groups), it participates readily in nucleophilic substitution and reduction reactions.

Relevant data regarding solubility, melting point, or boiling point may vary based on purity and specific synthesis methods but are generally documented in chemical databases like PubChem .

Applications

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole has diverse applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial properties against various pathogens.
  • Medicine: Explored for use in drug development, particularly as an antimicrobial or anticancer agent due to its unique structural features .
Historical Evolution and Significance of Nitroimidazole Derivatives in Drug Discovery

Emergence of Nitroimidazole Scaffolds in Antimicrobial Therapeutics

The nitroimidazole scaffold represents one of medicinal chemistry's most versatile and enduring heterocyclic systems, with a rich history spanning over seven decades of therapeutic development. The journey began in 1953 when Japanese researcher K. Maeda isolated the first naturally occurring nitroimidazole—azomycin (2-nitroimidazole)—from Nocardia mesenterica cultures. This discovery marked the starting point for systematic exploration of nitroimidazole chemistry and pharmacology [3]. Azomycin demonstrated significant antibacterial activity, particularly against Trichomonas species, inspiring Rhône-Poulenc researchers to pursue synthetic analogs. Their efforts fortuitously led to the development of 5-nitroimidazole isomers when synthetic routes to 2-nitroimidazole derivatives proved challenging. This pivotal shift culminated in the 1960 introduction of metronidazole (Flagyl®), which became the first systemically active agent against Trichomonas vaginalis and established the 5-nitroimidazole framework as a privileged structure in antimicrobial drug design [3].

The subsequent decades witnessed extensive structural diversification around the nitroimidazole core, yielding clinically significant agents including tinidazole (Fasigyn®), ornidazole (Tiberal®), and secnidazole (Secnol®). These first-generation derivatives exhibited expanded spectra against protozoal parasites (Giardia, Entamoeba) and anaerobic bacteria (Bacteroides fragilis, Clostridium difficile). A critical milestone emerged with fexinidazole (Sanofi/DNDi), which overcame genetic toxicity concerns in mammalian cells and received approval as the first oral treatment for human African trypanosomiasis [3]. The structural evolution progressed further with bicyclic nitroimidazoles, exemplified by CGI-17341—a 5-nitroimidazooxazole demonstrating activity against drug-resistant tuberculosis. Though discontinued due to mutagenicity, CGI-17341 provided the conceptual foundation for modern antitubercular nitroimidazoles [3].

Table 1: Key Milestones in Nitroimidazole Therapeutic Development

YearCompoundStructural ClassTherapeutic Advance
1953Azomycin2-NitroimidazoleFirst natural nitroimidazole antibiotic
1960Metronidazole5-NitroimidazoleFirst systemic antiprotozoal/anti-anaerobic agent
1970sTinidazole/Ornidazole5-NitroimidazoleImproved pharmacokinetics and spectrum
1980sCGI-17341Bicyclic nitroimidazooxazoleFirst antimycobacterial nitroimidazole (discontinued)
2010sFexinidazole5-NitroimidazoleFirst oral HAT treatment (non-mutagenic)
2014/2019Delamanid/PretomanidBicyclic nitroimidazoleFirst TB-approved bicyclic nitroimidazoles

Role of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole in Modern Medicinal Chemistry

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole (CAS: 434326-06-4; MW: 286.11 g/mol) represents a strategically functionalized monocyclic nitroimidazole derivative that has garnered significant interest in antimicrobial hit-to-lead optimization campaigns. Its molecular architecture features three distinct pharmacophoric elements: a benzyl group at N1 enhancing membrane penetration through lipophilicity modulation, a dichloromethyl moiety at C4 acting as a metabolic biostability element, and a nitro group at C5 serving as the essential bioreductive trigger [1]. This configuration positions it as a valuable synthetic intermediate and chemical probe for structure-activity relationship (SAR) studies within the nitroimidazole class.

Synthetic methodologies for this compound employ two principal strategies. The Vicarious Nucleophilic Substitution (VNS) approach adapts protocols established for positional isomers, starting from 1-benzyl-5-nitro-1H-imidazole. Treatment with chloroform under strong basic conditions (potassium tert-butoxide) facilitates dichloromethyl group installation at C4, though controlling regioselectivity versus C5 substitution remains challenging [1]. Alternatively, an orthogonal route begins with 4(5)-nitro-1H-imidazole, involving selective protection, dichloromethyl functionalization, and final N1-benzylation under basic conditions. This sequence offers superior regiocontrol but requires multiple protection/deprotection steps [1].

Table 2: Synthetic Approaches to 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

MethodKey Reagents/ConditionsYieldRegioselectivity Challenge
Vicarious Nucleophilic SubstitutionChloroform, KOtBu, 0°C → RT~80%High (C4 vs C5 competition)
Orthoester RouteHCCl₃/POCl₃, then benzyl bromide/K₂CO₃65-70%Moderate
Selective Protection/Benzylation4-Nitroimidazole → Boc protection → dichloromethylation → benzylation55-60%Low

Structure-activity relationship (SAR) studies indicate that the dichloromethyl group significantly enhances lipophilicity (predicted logP ≈ 2.8) compared to simpler alkyl substituents, potentially improving bacterial membrane penetration. The benzyl moiety allows extensive modification through para-substitution (electron-donating/withdrawing groups) to fine-tune electronic properties and target interactions. When incorporated into hybrid molecules, this scaffold demonstrates enhanced potency against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 20-40 µM [1] [4]. Computational analyses predict favorable ADMET properties, though experimental validation remains ongoing. The compound's versatility is further evidenced by its application in developing molecular hybrids—notably, coupling with benzofuranone systems yielded analogs with activity against multidrug-resistant Klebsiella pneumoniae [4].

Comparative Analysis with Bicyclic Nitroimidazoles (e.g., Delamanid, Pretomanid)

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole occupies a distinct chemical and pharmacological niche compared to clinically advanced bicyclic nitroimidazoles like delamanid (Deltyba®) and pretomanid. Structurally, the monocyclic scaffold lacks the conformational constraint imposed by the [2,1-b]oxazole (delamanid) or [2,1-b]oxazine (pretomanid) fused rings, resulting in greater synthetic accessibility but potentially reduced target selectivity. While the monocyclic derivative undergoes conventional nitroreductase activation, bicyclic agents require F420-dependent deazaflavin nitroreductase (Ddn) for bioactivation—an enzyme system specific to mycobacteria that confers selective anti-tubercular activity [3] [5].

Mechanistically, both compound classes exhibit dual modes of action contingent on aerobic/anaerobic conditions. Under aerobic conditions, pretomanid and delamanid primarily inhibit mycolic acid biosynthesis (ketomycolates for pretomanid; keto- and methoxymycolates for delamanid), compromising mycobacterial cell wall integrity [5]. Recent target identification studies reveal an additional mechanism: activated derivatives form covalent adducts with DprE2 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a component of the decaprenylphosphoribose epimerase complex essential for arabinogalactan biosynthesis in Mycobacterium tuberculosis [7]. In contrast, 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole likely generates cytotoxic radicals that damage microbial DNA/RNA, akin to metronidazole's mechanism, though detailed target studies remain limited [1] [8].

The resistance profiles also differ substantially. Bicyclic nitroimidazole resistance primarily arises from mutations in the F420 biosynthesis pathway (fbiA, fbiB, fbiC) or nitroreductase genes (ddn), preserving susceptibility to monocyclic analogs [5] [7]. Conversely, resistance to 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole in staphylococci correlates with classical nitroreductase downregulation, without cross-resistance to pretomanid [4]. From a developmental perspective, the monocyclic system shows reduced mutagenicity risk compared to early bicyclic candidates like CGI-17341, though delamanid/pretomanid ultimately achieved non-mutagenic profiles through optimized side chains [3].

Table 3: Comparative Analysis of Monocyclic vs. Bicyclic Nitroimidazoles

Property1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazoleDelamanid/Pretomanid
Bioactivation SystemNon-specific nitroreductasesF420-dependent deazaflavin nitroreductase (Ddn)
Primary Molecular TargetMicrobial DNA/RNADprE2 & mycolic acid biosynthesis
Resistance MechanismsNitroreductase downregulationMutations in fbiA/B/C or ddn
SpectrumBroad-spectrum (anaerobes, Gram-positives)Selective against mycobacteria
Mutagenicity RiskLow (predicted)CGI-17341: high; Delamanid: low
Synthetic ComplexityModerate (2-4 steps)High (7-10 steps)

Compound Names Mentioned:

  • 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
  • Azomycin
  • Metronidazole
  • Tinidazole
  • Ornidazole
  • Secnidazole
  • Fexinidazole
  • CGI-17341
  • Delamanid
  • Pretomanid

Properties

CAS Number

434326-06-4

Product Name

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

IUPAC Name

1-benzyl-4-(dichloromethyl)-5-nitroimidazole

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

InChI

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2

InChI Key

SQNXSXWUOVTBIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.